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Cat. No.: B15603057 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of OICR-9429's performance across various cancer models, supported

by experimental data. OICR-9429 is a potent and selective small-molecule antagonist of the

interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1

(MLL1).[1][2][3][4] This interaction is critical for the assembly and enzymatic activity of the

MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression

through histone H3 lysine 4 (H3K4) methylation.[2] Dysregulation of the MLL1 complex is

implicated in the pathogenesis of various cancers, making the WDR5-MLL1 interaction an

attractive therapeutic target.[2][4]

Quantitative Performance Analysis of OICR-9429
The efficacy of OICR-9429 has been evaluated in a range of cancer cell lines and in vivo

models. The following tables summarize the key quantitative data from these studies, offering a

comparative overview of its potency and activity.
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Parameter Value Assay Source

Binding Affinity (Kd) 93 ± 28 nM
Isothermal Titration

Calorimetry (ITC)
[1][5][6][7]

24 nM Biacore [8]

52 nM
Isothermal Titration

Calorimetry (ITC)
[2][8]

Displacement

Constant (Kdisp)
64 ± 4 nM

Fluorescence

Polarization
[1][5][7]

Cellular IC50 < 1 µM

Disruption of WDR5-

MLL1 and WDR5-

RbBP5 interactions

[2][8]

Table 1: Biochemical and Cellular Potency of OICR-9429. This table highlights the high-affinity

binding of OICR-9429 to WDR5 and its effective disruption of the WDR5-MLL interaction in a

cellular context.
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Cancer Model Cell Line IC50 (µM) Effect Source

Bladder Cancer T24 67.74
Inhibition of cell

viability
[9]

UM-UC-3 70.41
Inhibition of cell

viability
[9]

TCCSUP 121.42 Low sensitivity [9]

Acute Myeloid

Leukemia (AML)

Primary human

AML cells
Not specified

Reduced cell

viability
[5][7]

C/EBPα p30-

expressing AML

cells

Not specified

Selective

inhibition of

proliferation and

induction of

differentiation

[1]

Colon Cancer SW620, T84 Not specified Particularly toxic [10]

Breast Cancer
LM2, MDA-MB-

453
2.5 - 30

Inhibition of

translation,

blockage of

adaptive

induction of

ribosomal protein

genes

[11]

Table 2: In Vitro Efficacy of OICR-9429 Across Different Cancer Cell Lines. This table provides

a comparative view of the cytotoxic and cytostatic effects of OICR-9429 on various cancer cell

lines, indicating a range of sensitivities.
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Cancer Model Animal Model
Dosage and
Administration

Key Findings Source

Bladder Cancer Xenograft

30 mg/kg or 60

mg/kg,

intraperitoneal

(i.p.)

Suppressed

tumor

proliferation,

enhanced

cisplatin efficacy,

reduced toxicity

[9]

Ovarian Cancer
Patient-Derived

Xenograft (PDX)
3 mg/kg

Enhanced

sensitivity to

topotecan and

cisplatin

[12]

Table 3: In Vivo Anti-Tumor Activity of OICR-9429. This table summarizes the in vivo efficacy of

OICR-9429 in preclinical cancer models, demonstrating its potential to inhibit tumor growth and

synergize with existing chemotherapies.

Signaling Pathway and Mechanism of Action
OICR-9429 functions by competitively binding to the "WIN" (WDR5-interacting) peptide-binding

pocket on WDR5, thereby preventing its interaction with MLL1.[1][9] This disruption of the

WDR5-MLL1 complex inhibits the trimethylation of histone H3 at lysine 4 (H3K4me3), a critical

mark for active gene transcription.[5][9] The reduction in H3K4me3 at the promoters of

oncogenes leads to their transcriptional repression, resulting in anti-cancer effects such as

decreased proliferation, induction of apoptosis, and cell cycle arrest.[5][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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